Cas no 2098066-27-2 (3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid)

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid is a bicyclic heterocyclic compound featuring both ether and amine functionalities within its rigid scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a propanoic acid moiety enhances its utility as a versatile building block for further derivatization. Its fused ring system offers conformational rigidity, which can improve binding affinity in drug design applications. The compound’s balanced polarity and functional group compatibility make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system or antimicrobial pathways.
3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid structure
2098066-27-2 structure
Product name:3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
CAS No:2098066-27-2
MF:C8H13NO3
MW:171.193722486496
CID:5047192

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
    • 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
    • Inchi: 1S/C8H13NO3/c10-8(11)1-2-9-6-3-7(9)5-12-4-6/h6-7H,1-5H2,(H,10,11)
    • InChI Key: CRPVRRQMEAXHRB-UHFFFAOYSA-N
    • SMILES: O1CC2CC(C1)N2CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: -2.6
  • Topological Polar Surface Area: 49.8

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O214176-500mg
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2
500mg
$ 365.00 2022-06-03
TRC
O214176-1g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-4763-0.5g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4763-2.5g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4763-0.25g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4763-10g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4763-1g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4763-5g
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2 95%+
5g
$1203.0 2023-09-07
TRC
O214176-100mg
3-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid
2098066-27-2
100mg
$ 95.00 2022-06-03

Additional information on 3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid

3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid

3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid, also known by its CAS number 2098066-27-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which combines a six-membered ring system with an oxygen atom (oxa) and a nitrogen atom (aza), making it a member of the bicyclic amine family. The propanoic acid moiety attached to the bicyclic system adds further functional diversity, enabling this compound to participate in various chemical reactions and biological interactions.

Recent studies have highlighted the potential of 3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid in drug discovery and development. Its bicyclic structure provides a rigid framework that can be exploited for molecular recognition and binding affinity in biological systems. Researchers have explored its role as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed promising results, suggesting its potential as a lead compound for therapeutic agents targeting neurological disorders.

The synthesis of 3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid involves a multi-step process that typically begins with the preparation of the bicyclic core followed by functionalization to introduce the propanoic acid group. One common approach employs ring-closing metathesis to form the bicyclic system, which is then subjected to nucleophilic substitution or addition reactions to attach the carboxylic acid moiety. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome.

From a structural perspective, 3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid exhibits a high degree of rigidity due to its bicyclic framework, which is advantageous for stabilizing specific conformations required for biological activity. The presence of both oxygen and nitrogen atoms within the ring system introduces additional electronic complexity, enhancing its ability to engage in hydrogen bonding and other non-covalent interactions critical for molecular recognition.

Applications of this compound extend beyond pharmacology into materials science, where its unique properties are being explored for use in polymer synthesis and catalysis. Its ability to act as a chiral auxiliary or catalyst in asymmetric synthesis has been demonstrated in several recent studies, underscoring its versatility across different chemical disciplines.

In terms of safety and handling, 3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid should be treated with care due to its potential reactivity under certain conditions. Proper storage and handling procedures are essential to ensure laboratory safety and prevent unintended reactions.

Looking ahead, ongoing research into 3-(3-Oxa-6-Azabicyclo[3.1.1]Heptan-6-Yl)Propanoic Acid is expected to uncover new applications and deepen our understanding of its chemical behavior. Its role as a versatile building block in organic synthesis positions it as an important compound for future innovations in chemistry and related fields.

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